molecular formula C11H16ClNO3 B3048927 3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride CAS No. 1864063-05-7

3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride

Cat. No. B3048927
CAS RN: 1864063-05-7
M. Wt: 245.70
InChI Key: ZDTYTKJGVRWLFH-UHFFFAOYSA-N
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Description

3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride is a chemical compound with the CAS Number: 1864063-05-7 . It has a molecular weight of 245.71 . The compound is also known as 3-amino-2-(3-methoxybenzyl)propanoic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15NO3.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 245.70 and a molecular formula of C11H16ClNO3 .

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Amino Acid Derivatives

    This compound has been used in the synthesis of various amino acid derivatives. For example, L-forms of related amino acids, such as 2-amino-5-(p-methoxyphenyl)pentanoic acid, have been synthesized, indicating its potential in creating constituent amino acids in certain toxins (Shimohigashi, Lee, & Izumiya, 1976).

  • Preparation of Chiral Nylons

    It serves as a key intermediate in the preparation of chiral nylon analogs. This highlights its role in the synthesis of specialty polymers with potential applications in materials science (García-Martín, Báñez, & Galbis, 2001).

Antimicrobial and Anti-Inflammatory Applications

  • Antimicrobial Activity

    Derivatives of this compound have shown good antimicrobial activity against various pathogens, including Staphylococcus aureus and Mycobacterium luteum. This suggests its potential in developing new antimicrobial agents (Mickevičienė et al., 2015).

  • Anti-Inflammatory and Antioxidant Properties

    Some synthesized analogs of this compound exhibited significant antioxidant and anti-inflammatory activities. This points towards its possible use in pharmaceutical formulations aimed at treating inflammatory conditions (Subudhi & Sahoo, 2011).

Industrial and Chemical Applications

  • Corrosion Inhibition

    Certain derivatives have been investigated as corrosion inhibitors, particularly in industrial applications like steel pickling processes. This demonstrates its utility in the field of industrial corrosion protection (Gupta et al., 2017).

  • Synthetic Route Development

    Research has focused on developing efficient synthetic routes for derivatives of this compound, indicating its importance in synthetic chemistry (Arutyunyan et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(aminomethyl)-3-(3-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14;/h2-4,6,9H,5,7,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTYTKJGVRWLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-[(3-methoxyphenyl)methyl]propanoic acid hydrochloride

CAS RN

1864063-05-7
Record name Benzenepropanoic acid, α-(aminomethyl)-3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864063-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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